Reactive Blue 19
Overview
Description
Reactive Blue 19 is a synthetic dye belonging to the class of anthraquinone dyes. It is widely used in the textile industry for dyeing cotton and other cellulosic fibers due to its excellent dyeing properties, including high color fastness and resistance to washing and light . The dye is known for its vibrant blue color and is also used in various other industries such as paper, leather, and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reactive Blue 19 is synthesized through a series of chemical reactions starting from anthraquinoneThe key steps include sulfonation, bromination, and condensation reactions . The reaction conditions typically involve the use of strong acids and bases, elevated temperatures, and controlled pH levels to ensure the desired chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, and the final product is usually obtained as a fine blue powder . The dye is then purified through filtration, washing, and drying processes before being packaged for commercial use.
Chemical Reactions Analysis
Types of Reactions
Reactive Blue 19 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: This compound can be reduced to form leuco compounds, which are colorless or less intensely colored.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, often used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used under alkaline conditions.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and other oxidized derivatives, while reduction typically produces leuco compounds .
Scientific Research Applications
Reactive Blue 19 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: The dye is used in various staining techniques for visualizing biological tissues and cells.
Medicine: This compound is used in research related to drug delivery and the development of diagnostic assays.
Mechanism of Action
The mechanism by which Reactive Blue 19 exerts its effects involves the interaction of its sulfonic acid groups with the target substrates. In dyeing applications, the dye forms covalent bonds with the hydroxyl groups on cellulose fibers, resulting in strong and durable coloration . In biological applications, the dye interacts with cellular components, allowing for visualization and analysis .
Comparison with Similar Compounds
Reactive Blue 19 is unique among anthraquinone dyes due to its specific chemical structure and properties. Similar compounds include:
Reactive Blue 21: Another anthraquinone dye with similar dyeing properties but different substituents on the anthraquinone core.
Reactive Blue 4: A dye with a different chromophore but similar applications in the textile industry.
Reactive Blue 5: Known for its use in biological staining and similar chemical reactivity.
This compound stands out due to its high color fastness, resistance to washing and light, and versatility in various applications .
Properties
IUPAC Name |
disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIXZSYWBHSYCN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2Na2O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025992 | |
Record name | Reactive Blue 19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reactive blue 19 is a fine blue-black powder. (NTP, 1992), Blue-black solid; [CAMEO] Dark powder; [MSDSonline] | |
Record name | REACTIVE BLUE 19 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20986 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | C.I. Reactive Blue 19 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4110 | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992) | |
Record name | REACTIVE BLUE 19 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20986 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2580-78-1, 110540-35-7, 122392-55-6 | |
Record name | REACTIVE BLUE 19 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20986 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | C.I. Reactive Blue 19 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580781 | |
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Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Reactive Blue 19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-(4-amino-9,10-dihydro-3-sulpho-9,10-dioxoanthracen-4-yl)aminobenzenesulphonyl)vinyl) disodium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.137 | |
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Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(m-((2-hydroxyethyl)sulfonyl)anilino-9,10-dioxo-, hydrogen sulfate (ester), disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REACTIVE BLUE 19 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L51IMM9UP9 | |
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Record name | C.I. REACTIVE BLUE 19 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5534 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at approximately 581 °F (NTP, 1992) | |
Record name | REACTIVE BLUE 19 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20986 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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